Epidermal Growth Factor Receptor (EGFR) is a critical protein that plays a significant role in cell signaling related to growth and proliferation. The peptide sequence EGF-R (1138-1147) represents a specific segment of this receptor, which has garnered attention for its implications in various biological processes, particularly in cancer research. This peptide is derived from the human EGFR and is associated with the receptor's functionality and interactions with ligands such as epidermal growth factor.
EGF-R (1138-1147) can be classified under several categories:
The synthesis of EGF-R (1138-1147) typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise addition of amino acids to form peptides. This method ensures high purity and yield of the final product.
The molecular structure of EGF-R (1138-1147) consists of a linear sequence of amino acids that can adopt specific conformations based on environmental conditions. The sequence contributes to its ability to bind to other proteins or ligands.
EGF-R (1138-1147) participates in several biochemical reactions, primarily involving binding to ligands such as epidermal growth factor. This binding triggers downstream signaling pathways that lead to cell proliferation and survival.
EGF-R (1138-1147) functions by binding to epidermal growth factor, leading to receptor activation. This activation initiates a series of intracellular signaling events that influence cellular behavior.
EGF-R (1138-1147) has several applications in scientific research:
Epidermal Growth Factor Receptor (EGFR), a member of the ErbB/HER tyrosine kinase receptor family, serves as a master regulator of cellular proliferation, differentiation, and migration. Its oncogenic potential manifests through overexpression or somatic mutations observed in diverse epithelial cancers—including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), colorectal cancer, and glioblastoma [1] [5]. Ligand binding induces EGFR dimerization and autophosphorylation of its cytoplasmic tyrosine kinase domain, triggering downstream signaling cascades such as RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. These events drive uncontrolled cell cycle progression, evasion of apoptosis, and metastatic potential [1] [9]. The tumor microenvironment (TME) further amplifies EGFR-mediated oncogenesis; stiffened extracellular matrix (ECM) components like collagen and fibronectin enhance integrin signaling that cooperates with EGFR to activate mechanotransduction pathways. This crosstalk promotes tumor cell survival and treatment resistance [9]. Clinically, 10–35% of NSCLCs harbor EGFR mutations (e.g., exon 19 deletions, L858R), making them prime targets for tyrosine kinase inhibitors (TKIs) [3] [4].
The cytoplasmic domain of EGFR (residues 669–1210) comprises three critical subdomains: the juxtamembrane region (JXM, residues 669–979), the tyrosine kinase domain (TKD, residues 696–1022), and the C-terminal regulatory tail (CTR, residues 1023–1210). The EGF-R (1138–1147) epitope resides within the CTR, a segment densely populated with autophosphorylation sites (e.g., Y1068, Y1086, Y1148, Y1173) that serve as docking platforms for adaptor proteins like Grb2 and Shc [1] [4] [9]. Structural analyses reveal that the CTR adopts a disordered conformation until phosphorylated, enabling dynamic interactions with downstream effectors. Residues 1138–1147 (sequence: YWMGYMSPSR) include Y1148—a phosphorylation site critical for PI3K/AKT pathway activation—embedded within a solvent-exposed loop. This accessibility facilitates proteolytic processing and major histocompatibility complex (MHC) presentation. Mutations or deletions in this region (e.g., EGFRvIII in glioblastoma) abrogate regulatory functions, leading to constitutive kinase activity and altered immune recognition [1] [5].
Table 1: Key Functional Subdomains of the EGFR Cytoplasmic Tail
Subdomain | Residue Range | Functional Elements | Oncogenic Alterations |
---|---|---|---|
Juxtamembrane (JXM) | 669–979 | Dimerization interface; Ubiquitination sites | T790M mutation (TKI resistance) |
Tyrosine Kinase (TKD) | 696–1022 | ATP-binding cleft; Activation loop | L858R, exon 19 deletions (activation) |
C-Terminal Tail (CTR) | 1023–1210 | Autophosphorylation sites (Y1068, Y1148, Y1173) | EGFRvIII deletion (constitutive activity) |
EGF-R (1138–1147) emerged as a pivotal tumor-associated epitope through systematic screening of EGFR-derived peptides for HLA-A2 binding and immunogenicity. Shomura et al. (2004) identified this sequence as one of two HLA-A2-restricted epitopes (alongside EGFR479–488) capable of eliciting cytotoxic T lymphocyte (CTL) and humoral responses in NSCLC patients [1] [2]. Key discoveries underpinning its relevance include:
Table 2: Immunogenic HLA-A2-Restricted EGFR Epitopes
Epitope | Sequence | Immune Response | Clinical Correlation |
---|---|---|---|
EGFR₄₇₉–₄₈₈ | LLDKYEADFI | CTL activation; serum IgG in 72% NSCLC patients | Tumor EGFR expression |
EGF-R₁₁₃₈–₁₁₄₇ | YWMGYMSPSR | CTL activation; serum IgG in 68% NSCLC patients | Enhanced in cetuximab-treated HNSCC |
EGFR₈₅₃–₈₆₁ | VILLVVILA | CD8+ T-cell expansion | Cetuximab-enhanced recognition |
Clinically, EGF-R (1138–1147) gains prominence in antibody-treated tumors. Cetuximab—an anti-EGFR monoclonal antibody—induces internalization and proteasomal degradation of EGFR, increasing peptide presentation. Furthermore, it upregulates STAT1-dependent HLA class I expression, enhancing CTL recognition [1] [6]. This epitope thus represents a bridge between targeted therapy and antitumor immunity.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: